

spectroscopic analysis of anhydroleucovorin (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: anhydroleucovorin

Cat. No.: B8779391

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Spectroscopic Profile of Anhydroleucovorin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Anhydroleucovorin, chemically known as 5,10-methenyl-5,6,7,8-tetrahydrofolic acid, is a critical intermediate in one-carbon metabolism. Its spectroscopic analysis is fundamental for its identification, characterization, and quantification in various biological and pharmaceutical contexts. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **anhydroleucovorin**, along with detailed experimental protocols and a visualization of its role in metabolic pathways.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **anhydroleucovorin**. Due to the limited availability of directly published, comprehensive datasets for **anhydroleucovorin**, the following data is compiled from analogous compounds and predicted spectra, providing a foundational guide for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

Chemical Shift (δ) ppm	Multiplicity	Assignment (Tentative)
~8.0	s	H-11 (methenyl proton)
~7.6	d	Aromatic H (benzoyl)
~6.6	d	Aromatic H (benzoyl)
~4.5	m	H-6
~3.0 - 3.5	m	H-7, H-9
~2.0 - 2.5	m	Glutamate H

^{13}C NMR (Carbon-13 NMR):

Chemical Shift (δ) ppm	Assignment (Tentative)
~175	C=O (glutamate)
~165	C=O (amide)
~150-160	C-4, C-2
~145	C-11 (methenyl carbon)
~120-130	Aromatic C (benzoyl)
~110	C-8a
~60	C-6
~50	C-9
~30	C-7
~25-35	Glutamate C

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration
~3300	Broad	O-H stretch (carboxylic acid), N-H stretch (amines, amides)
~3050	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch
~1700	Strong	C=O stretch (carboxylic acid)
~1650	Strong	C=O stretch (amide)
~1600	Medium	C=C stretch (aromatic)
~1500	Medium	N-H bend

Mass Spectrometry (MS)

The mass spectrum of **anhydroleucovorin** is expected to show a molecular ion peak $[M+H]^+$ corresponding to its molecular weight ($C_{20}H_{21}N_7O_6$, M.W. = 455.43 g/mol).

Expected Fragmentation Pattern:

m/z	Fragment Ion
456.16	$[M+H]^+$
411.15	$[M+H - COOH]^+$
283.12	[Glutamate moiety loss] ⁺
176.07	[p-aminobenzoyl moiety] ⁺

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectroscopic data. The following are generalized protocols for the spectroscopic analysis of **anhydroleucovorin**.

NMR Spectroscopy

Sample Preparation:

- Dissolve an accurately weighed sample of **anhydroleucovorin** in a suitable deuterated solvent (e.g., D₂O with a phosphate buffer to maintain a stable pH, or DMSO-d₆).
- The typical concentration for ¹H NMR is 1-5 mg/mL, and for ¹³C NMR is 10-20 mg/mL.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift calibration.
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- ¹H NMR Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Acquisition time: 2-4 seconds.
 - Relaxation delay: 1-5 seconds.
 - Number of scans: 16-64, depending on the sample concentration.
- ¹³C NMR Parameters:
 - Pulse sequence: Proton-decoupled pulse experiment.
 - Acquisition time: 1-2 seconds.
 - Relaxation delay: 2-5 seconds.
 - Number of scans: 1024-4096, due to the low natural abundance of ¹³C.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid **anhydroleucovorin** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Spectral range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.
 - A background spectrum of the clean ATR crystal should be collected before scanning the sample.

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

- Dissolve the **anhydroleucovorin** sample in a suitable solvent system, typically a mixture of water, acetonitrile, and a small amount of formic acid to promote ionization.
- The concentration is usually in the range of 1-10 $\mu\text{g/mL}$.

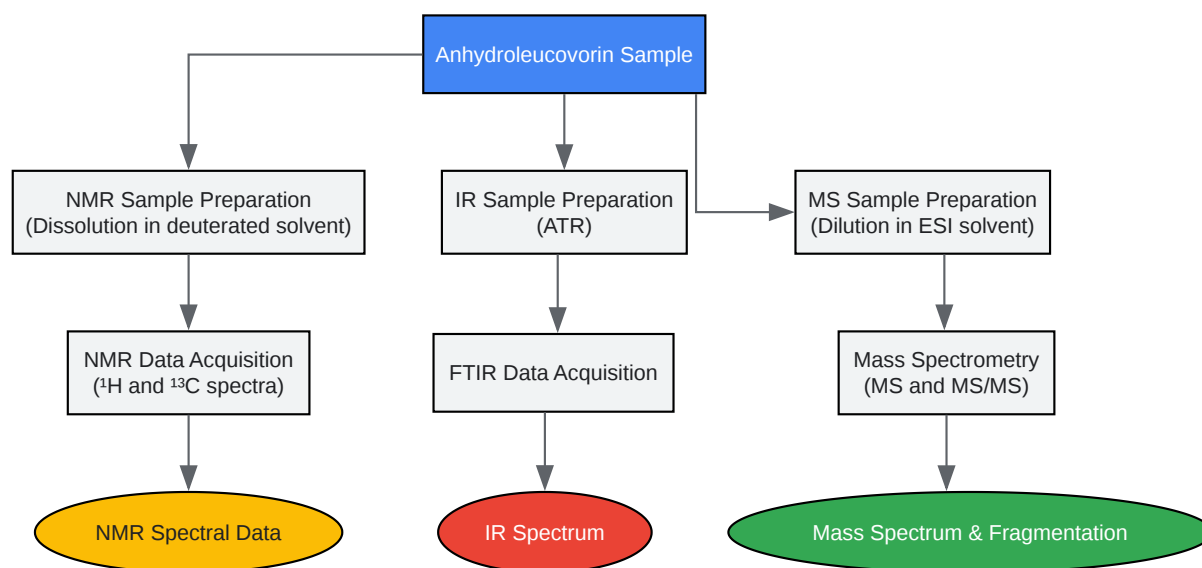
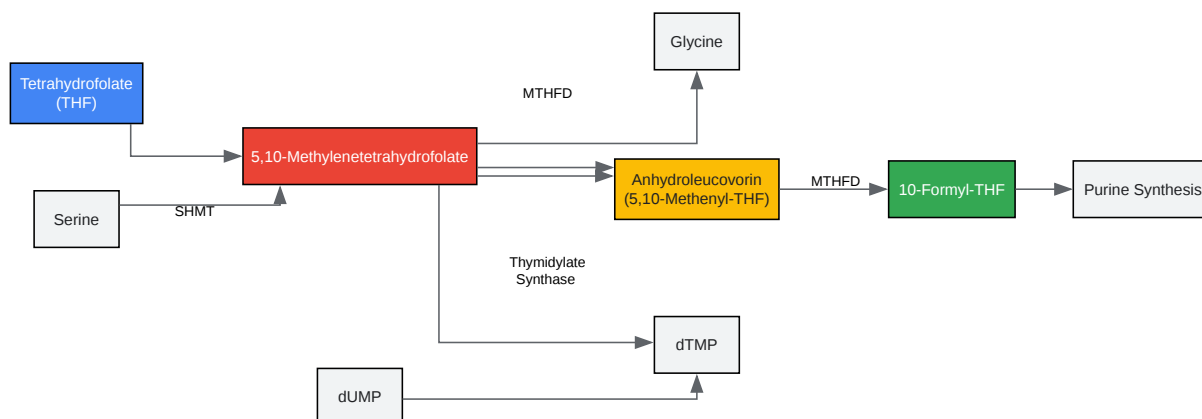
Instrumentation and Data Acquisition:

- Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is preferred for accurate mass measurements.
- Ionization Mode: Positive electrospray ionization (ESI+) is typically used.
- Mass Range: Scan a mass range that includes the expected molecular ion, for example, m/z 100-1000.

- Fragmentation (MS/MS): To obtain fragmentation data, perform a product ion scan on the molecular ion peak $[M+H]^+$ using collision-induced dissociation (CID).

Signaling Pathway and Workflow Visualization

Anhydroleucovorin is a key component of the one-carbon metabolism pathway, which is essential for the synthesis of nucleotides and amino acids.



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